Methyl 7-hydroxy-2-naphthoate
Overview
Description
Methyl 7-hydroxy-2-naphthoate is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hydroxyl group at the 7th position and a methoxycarbonyl group at the 2nd position on the naphthalene ring
Mechanism of Action
Target of Action
Similar compounds such as methyl-1-hydroxy-2-naphthoate have been shown to target inflammatory pathways in macrophages
Mode of Action
It can be inferred from related compounds that it may interact with its targets to modulate their function . For instance, Methyl-1-hydroxy-2-naphthoate has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways .
Biochemical Pathways
Based on the known effects of similar compounds, it may be involved in the modulation of inflammatory pathways .
Result of Action
Related compounds have been shown to have anti-inflammatory effects, suggesting that methyl 7-hydroxy-2-naphthoate may have similar effects .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of chemical compounds .
Biochemical Analysis
Biochemical Properties
Methyl 7-hydroxy-2-naphthoate plays a significant role in biochemical reactions, particularly in the context of anti-inflammatory responses. It interacts with several enzymes and proteins, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These interactions are crucial as they inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). The compound also affects the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many inflammation-related genes .
Cellular Effects
This compound has been shown to influence various cellular processes, particularly in macrophages. It inhibits the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of NF-κB, c-Jun N-terminal kinases (JNK), and p38 mitogen-activated protein kinases (MAPK) pathways. This suppression leads to a decrease in the production of pro-inflammatory cytokines such as interleukin-1beta (IL-1β) and interleukin-6 (IL-6). Additionally, the compound reduces the expression of iNOS and COX-2 at both the protein and mRNA levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with key biomolecules. It inhibits the DNA-binding activity and transcriptional activity of NF-κB by preventing the degradation of inhibitory kappa B (IκB) and the translocation of NF-κB to the nucleus. Furthermore, it decreases the activation of p38 MAPK and JNK, which are essential for the inflammatory response. These molecular interactions collectively contribute to the compound’s anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that the anti-inflammatory effects of the compound persist, although there may be a gradual reduction in potency. In vitro and in vivo studies have demonstrated that the compound maintains its efficacy in reducing inflammatory responses over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to inflammation and oxidative stress. It interacts with enzymes such as iNOS and COX-2, influencing the production of NO and PGE2. The compound also affects the metabolic flux of these pathways, leading to a reduction in the levels of pro-inflammatory metabolites. These interactions highlight the compound’s role in modulating metabolic processes associated with inflammation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, which can affect its overall efficacy and function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications may guide the compound to these locations, enhancing its ability to interact with key biomolecules and modulate cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 7-hydroxy-2-naphthoate can be synthesized through several methods. One common approach involves the esterification of 7-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient catalysts and optimized reaction conditions to maximize yield and purity. For example, the use of a continuous flow reactor can enhance the reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Nitro derivatives and other substituted products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new materials.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new therapeutic agents for inflammatory diseases.
Industry: Methyl 7-hydroxy-2-naphthoate can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Methyl 1-hydroxy-2-naphthoate: This compound has a hydroxyl group at the 1st position instead of the 7th position.
Methyl 3-hydroxy-2-naphthoate: This compound has a hydroxyl group at the 3rd position.
Comparison: Methyl 7-hydroxy-2-naphthoate is unique due to the position of the hydroxyl group, which influences its chemical reactivity and biological activity. The specific placement of the hydroxyl group at the 7th position allows for distinct interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 7-hydroxynaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-15-12(14)9-3-2-8-4-5-11(13)7-10(8)6-9/h2-7,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAOMQRRELNKIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435293 | |
Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95901-05-6 | |
Record name | METHYL 7-HYDROXY-2-NAPHTHOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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